N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide

Catalog No.
S2985771
CAS No.
392288-82-3
M.F
C25H21N3OS
M. Wt
411.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazo...

CAS Number

392288-82-3

Product Name

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide

Molecular Formula

C25H21N3OS

Molecular Weight

411.52

InChI

InChI=1S/C25H21N3OS/c1-17-6-5-9-21(14-17)28-24(22-15-30-16-23(22)27-28)26-25(29)20-12-10-19(11-13-20)18-7-3-2-4-8-18/h2-14H,15-16H2,1H3,(H,26,29)

InChI Key

UKBVMSHAIWVAHS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

solubility

not available

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that belongs to the thienopyrazole class. This compound features a thieno[3,4-c]pyrazole core, which is fused with a biphenyl moiety and a carboxamide functional group. The unique structure of this compound contributes to its potential applications in medicinal chemistry and materials science. The presence of the methylphenyl substituent enhances its biological activity and solubility properties, making it a candidate for further research in various scientific fields.

, including:

  • Oxidation: The nitro group can be reduced to an amine under specific conditions.
  • Reduction: The compound can be oxidized to introduce additional functional groups.
  • Substitution: The methylphenyl group can be substituted with other groups through electrophilic aromatic substitution reactions.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens or Lewis acids for substitution reactions. The products formed depend on the specific conditions and reagents used.

Research indicates that compounds similar to N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide exhibit significant biological activities. These may include:

  • Antimicrobial properties: Potential effectiveness against various bacterial strains.
  • Antiproliferative effects: Inhibition of cancer cell growth has been observed in related compounds.

The biological activity is attributed to the unique structural features of the thieno[3,4-c]pyrazole core and its substituents.

The synthesis of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide typically involves several steps:

  • Formation of the Thieno[3,4-c]pyrazole Core: This is achieved through cyclization reactions involving appropriate precursors under specific conditions.
  • Introduction of the Biphenyl Group: This can be accomplished using cross-coupling techniques such as Suzuki or Heck reactions.
  • Carboxamide Formation: The final step involves the reaction of the intermediate with a carboxylic acid derivative to yield the target compound.

These synthetic routes often require careful control of reaction conditions to achieve high yields and purity.

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide has potential applications in various fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic properties including antimicrobial and anticancer activities.
  • Material Science: Its unique structure may be utilized in developing new materials with specific electronic or optical properties.
  • Chemical Research: Serves as a building block for synthesizing more complex organic molecules.

Interaction studies involving N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide focus on its binding affinity to various biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in disease pathways. Further research is needed to elucidate these interactions and their implications for therapeutic use.

Several compounds share structural similarities with N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
2-methyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamideContains nitrobenzamide groupExhibits strong antimicrobial activity
N-{2-[(benzylcarbamoyl)methyl]-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3-phenylpropanamideBenzylcarbamoyl substituentPotential use in drug development
6-(1H-benzimidazol-2-yl)-thieno[2,3-d]pyrimidin derivativesDifferent heterocyclic coreInvestigated for antiproliferative effects

These compounds highlight the diversity within the thienopyrazole class while showcasing the unique structural features and potential applications of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide. Each compound's distinct substituents contribute to varying biological activities and applications in research and industry.

Thienopyrazoles, characterized by a fused thiophene-pyrazole ring system, first gained prominence in the 1990s with the discovery of their anti-inflammatory and analgesic properties. Early work by Menozzi et al. (1992) demonstrated that 4H-thieno[3,4-c]pyrazole derivatives exhibited platelet antiaggregating activity comparable to acetylsalicylic acid. The 2010s marked a paradigm shift with the identification of allosteric modulation capabilities, exemplified by Merck’s MRL-871 indazole derivative, which inspired scaffold-hopping strategies to develop thienopyrazole-based inverse agonists for nuclear receptors like RORγt. Glenmark Pharmaceuticals’ 2015 patent on thienopyrazole inverse agonists with nanomolar potency further solidified their therapeutic potential.

Significance in Medicinal Chemistry

Thienopyrazoles occupy a unique niche due to their structural versatility and multitarget engagement:

  • Kinase Inhibition: Submicromolar inhibitors of vascular endothelial growth factor receptor-2 (KDR) have been reported, highlighting their applicability in oncology.
  • Anti-Inflammatory Activity: Derivatives such as 1-aryl-4H-thieno[3,4-c]pyrazol-4-ones suppress prostaglandin synthesis and cytokine signaling.
  • Allosteric Modulation: Thienopyrazoles like compound 13 bind to non-canonical sites on nuclear receptors, enabling subtype-selective pharmacological effects.

Research Objectives and Scope

This article evaluates the synthetic accessibility, structural determinants of activity, and target engagement mechanisms of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide. Emphasis is placed on its:

  • Synthesis routes and regiochemical control.
  • Pharmacophore features enabling kinase and anti-inflammatory target binding.
  • Computational insights into binding thermodynamics.

XLogP3

5.1

Dates

Last modified: 08-17-2023

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